molecular formula C24H21N3O3S2 B2760788 N-(6-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide CAS No. 325742-82-3

N-(6-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide

Cat. No.: B2760788
CAS No.: 325742-82-3
M. Wt: 463.57
InChI Key: IAOLSOGPLAFUJY-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a useful research compound. Its molecular formula is C24H21N3O3S2 and its molecular weight is 463.57. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Studies have synthesized various derivatives incorporating the benzothiazole moiety for biological and pharmacological screenings, indicating their potential antimicrobial and anti-inflammatory properties. For instance, compounds containing fluoro substituted benzothiazoles have been evaluated for antimicrobial activity, showcasing the relevance of such structures in developing new therapeutic agents (Patel et al., 2009).

Psychotropic and Cytotoxicity Screening

Further research into N-[(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides has revealed their active psychotropic in vivo, anti-inflammatory in vivo, and selective cytotoxic effects concerning tumor cell lines. These findings highlight the compound's potential in psychiatric and cancer treatments, demonstrating the diverse applications of its derivatives (Zablotskaya et al., 2013).

Electrophysiological Activity

In the realm of cardiac health, derivatives of N-(6-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide have been synthesized to examine their cardiac electrophysiological activity, offering insights into the development of new class III agents for treating arrhythmias (Morgan et al., 1990).

Antitumor and Anticancer Agents

The exploration of sulfonamide-based hybrid compounds, including those with benzothiazole structures, has shown significant antitumor and anti-neuropathic pain activities. These studies underline the compound's versatility in addressing various medical challenges, particularly in oncology (Ghomashi et al., 2022).

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S2/c1-16-8-13-20-22(15-16)31-24(25-20)26-23(28)18-9-11-19(12-10-18)32(29,30)27-14-4-6-17-5-2-3-7-21(17)27/h2-3,5,7-13,15H,4,6,14H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOLSOGPLAFUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)benzoic acid (1) (100 mg, 0.32 mmol) was treated with 6-methylbenzo[d]thiazol-2-amine (43 mg, 0.26 mmol) using method B. The residue was purified using flash chromatography eluting with 0-30% EtOAc in hexanes to give 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide as a white solid. Yield: 34 mg (28%). 1H-NMR: 8.21 (d, J=8.5 Hz, 2H), 7.81 (s, 1H), 7.77 (d, J=8.5 Hz, 2H), 7.68 (br s, 1H), 7.61 (d, J=8.0 Hz, 1H), 7.29 (dd, J=8.0, 1.0 Hz, 1H), 7.24-7.19 (m, 1H), 7.13-7.06 (m, 2H), 3.84-3.80 (m, 2H), 2.47-2.41 (m, 5H), 1.66-1.59 (m, 2H).

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